rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis
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Overview
Description
rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis is a stereoisomer of a cyclopropane derivative. This compound is characterized by the presence of two chloromethyl groups attached to a cyclopropane ring in a cis configuration. The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis typically involves the reaction of a suitable cyclopropane precursor with chloromethylating agents. One common method involves the use of dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide, to react with an alkene to form the cyclopropane ring . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of cyclopropane diols or carboxylic acids.
Reduction: Formation of cyclopropane hydrocarbons.
Scientific Research Applications
rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis involves its reactivity due to the strained cyclopropane ring and the presence of reactive chloromethyl groups. These features make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis
- rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis
Uniqueness
rac-(1R,2S)-1,2-bis(chloromethyl)cyclopropane, cis is unique due to its specific stereochemistry and the presence of two chloromethyl groups. This configuration imparts distinct reactivity and properties compared to similar compounds with different substituents or stereochemistry.
Properties
CAS No. |
10523-99-6 |
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Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
(1S,2R)-1,2-bis(chloromethyl)cyclopropane |
InChI |
InChI=1S/C5H8Cl2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2/t4-,5+ |
InChI Key |
WKZXYVDQUNSAMB-SYDPRGILSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1CCl)CCl |
Canonical SMILES |
C1C(C1CCl)CCl |
Purity |
95 |
Origin of Product |
United States |
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